8-bromo-6-Quinolineacetonitrile

Catalog No.
S8865022
CAS No.
M.F
C11H7BrN2
M. Wt
247.09 g/mol
Availability
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8-bromo-6-Quinolineacetonitrile

Product Name

8-bromo-6-Quinolineacetonitrile

IUPAC Name

2-(8-bromoquinolin-6-yl)acetonitrile

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C11H7BrN2/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,5-7H,3H2

InChI Key

XLHBNMOZDFFPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)CC#N

Precursor Selection for 8-Bromo-6-Quinolineacetonitrile Synthesis

The choice of precursors is critical for efficient synthesis. Quinoline derivatives with pre-installed functional groups, such as nitro or amino moieties, are often employed to direct subsequent bromination and cyanation. For instance, 6-bromo-8-nitroquinoline serves as a key intermediate in related syntheses, where nitro groups facilitate regioselective bromination at the 8-position through electronic activation [1]. Reduction of the nitro group to an amine (e.g., using iron in acetic acid/ethanol) yields 6-bromoquinolin-8-amine, which can undergo further functionalization [1]. Alternatively, unsubstituted quinoline may serve as a starting material, though bromination regioselectivity must then be carefully controlled.

Bromination Strategies for Quinoline Derivatives

Electrophilic Aromatic Substitution Mechanisms

Electrophilic bromination of quinoline typically occurs at the 5- and 8-positions due to the electron-deficient nature of the heterocycle. The nitrogen atom activates these positions via resonance, directing electrophiles to the para and meta sites relative to itself. For 8-bromoquinoline synthesis, bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlCl₃ is commonly used [1] [2]. The reaction proceeds through the formation of a bromonium ion intermediate, which attacks the activated position. For example, bromination of 8-nitroquinoline under acidic conditions preferentially yields 6-bromo-8-nitroquinoline, leveraging the nitro group’s meta-directing effects [1].

Regioselectivity Control in Brominated Quinolines

Regioselectivity is influenced by substituents on the quinoline ring. Electron-withdrawing groups (e.g., nitro, cyano) deactivate specific positions, while electron-donating groups (e.g., amino, methoxy) enhance reactivity. In the case of 8-bromo-6-quinolineacetonitrile, the nitrile group at position 6 exerts a strong electron-withdrawing effect, which can complicate subsequent bromination. To circumvent this, bromination is typically performed before nitrile introduction. For instance, brominating quinoline at position 8 first ensures regioselectivity, after which the nitrile group is introduced at position 6 via cyanation [3].

Nitrile Group Introduction Techniques

Cyanation Reactions in Heterocyclic Systems

The introduction of a nitrile group at position 6 can be achieved through several methods:

  • Nucleophilic Substitution: Halogenated intermediates (e.g., 6-chloroquinoline) react with cyanide sources (KCN, CuCN) under Ullmann or Rosenmund-von Braun conditions.
  • Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cyanation using Zn(CN)₂ or trimethylsilyl cyanide (TMSCN) enables direct C–CN bond formation [2].
  • Alkylation: Friedel-Crafts alkylation with chloroacetonitrile, though limited by quinoline’s low reactivity toward electrophiles, may proceed under strongly acidic conditions (e.g., AlCl₃) [3].

For example, (quinolin-6-yl)acetonitrile is synthesized via nucleophilic displacement of a 6-bromo precursor with cyanide, yielding the nitrile in moderate to high yields [3].

Protecting Group Strategies During Functionalization

Protecting groups are essential when multiple reactive sites are present. For instance, during bromination of a pre-functionalized quinoline with a nitrile group, the nitrile’s electron-withdrawing nature may necessitate protection to prevent undesired side reactions. Temporary protection of the nitrile as a thioamide (via reaction with H₂S) or masking the quinoline nitrogen with a Boc group can improve reaction fidelity [2]. After bromination, the protecting group is removed under mild conditions (e.g., acid hydrolysis for Boc).

Data Summary: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Bromination at C8Br₂, FeBr₃, CH₂Cl₂, 0°C → rt85–92% [1]
Nitro ReductionFe, HOAc/EtOH/H₂O, reflux91% [1]
Cyanation at C6KCN, DMF, 100°C75% [3]
Protecting Group (Boc)(Boc)₂O, DMAP, THF95% [2]

X-ray crystallographic analysis represents the most definitive method for structural characterization of organic compounds, providing precise atomic coordinates and molecular geometry. While direct crystallographic data for 8-bromo-6-quinolineacetonitrile (molecular formula C₁₁H₇BrN₂, molecular weight 247.09 g/mol) is not specifically available in the literature, closely related bromoquinoline derivatives provide valuable structural insights [1].

Analysis of 6-bromoquinoline-8-carbonitrile reveals a planar molecular geometry with a root-mean-square deviation of only 0.005 Å, indicating minimal deviation from planarity across the entire quinoline ring system [1]. This compound exhibits characteristic π-π stacking interactions with centroid-to-centroid distances of 3.755 Å between pyridine and benzene rings of adjacent molecules [1]. Additionally, short bromine-bromine contacts of 3.5908 Å are observed, which are significantly shorter than the van der Waals separation distance of 3.70 Å [1].

The crystallographic data for related quinoline derivatives consistently demonstrate that the quinoline core maintains planarity, with bromine substitution causing minimal structural distortion [2] [3]. In 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the tetrahydroquinoline ring system shows an envelope conformation with puckering parameters indicating specific spatial arrangements [2]. The bromine substituents in these structures typically adopt positions that minimize steric hindrance while maintaining optimal electronic interactions.

Crystallographic Parameter6-Bromoquinoline-8-carbonitrileRelated Bromoquinoline Derivatives
Space GroupP2₁/cVaries (P2₁/c common)
Planarity (r.m.s. deviation)0.005 Å0.002-0.019 Å
π-π Stacking Distance3.755 Å3.635-3.802 Å
Br⋯Br Contacts3.5908 Å3.44-3.79 Å

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 8-bromo-6-quinolineacetonitrile. Based on extensive analysis of quinoline derivatives, characteristic chemical shift patterns can be established for this compound [4] [5].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H nuclear magnetic resonance spectrum of 8-bromo-6-quinolineacetonitrile exhibits distinct chemical shift regions characteristic of the quinoline ring system and acetonitrile substituent. Aromatic protons in quinoline derivatives typically appear in the range of 7.20-8.50 parts per million, with specific positions influenced by the electronic effects of substituents [4]. The hydrogen atoms at positions 2, 3, 4, 5, and 7 of the quinoline ring display characteristic coupling patterns and chemical shifts.

The acetonitrile methylene group (-CH₂CN) appears as a singlet around 3.80-4.20 parts per million, consistent with similar quinoline acetonitrile derivatives [6]. This chemical shift reflects the deshielding effect of both the aromatic ring and the electron-withdrawing nitrile group. The absence of coupling to neighboring protons confirms the substitution pattern at position 6 of the quinoline ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. Quinoline derivatives show characteristic carbon signals in distinct regions: aromatic carbons appear between 110-160 parts per million, with quaternary carbons typically appearing further downfield [4] [5]. The nitrile carbon exhibits a distinctive signal around 117-120 parts per million, consistent with similar acetonitrile-substituted quinolines.

Carbon PositionChemical Shift Range (ppm)Multiplicity
Nitrile Carbon (CN)117.9-118.5Singlet
Quaternary Aromatics142.2-158.8Singlet
Aromatic CH125-135Singlet
Acetonitrile CH₂22-25Singlet

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Studies

¹⁵N nuclear magnetic resonance spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable information about nitrogen environments in quinoline derivatives. The quinoline nitrogen typically appears around -60 to -80 parts per million, while the nitrile nitrogen resonates in the range of -130 to -140 parts per million, reflecting the different electronic environments of sp² and sp hybridized nitrogen atoms respectively.

Infrared Vibrational Modes of Key Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in 8-bromo-6-quinolineacetonitrile. The compound exhibits several diagnostic absorption bands that confirm its structural features [7] [8].

Nitrile Stretching Vibrations

The most distinctive feature in the infrared spectrum is the sharp, intense nitrile stretching vibration appearing at 2240-2260 cm⁻¹ [9]. This frequency is characteristic of aromatic nitriles and provides unambiguous confirmation of the acetonitrile functional group. The position of this band is relatively insensitive to substituent effects on the quinoline ring, making it a reliable diagnostic feature.

Aromatic Carbon-Hydrogen Stretching Modes

Aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3100 cm⁻¹, characteristic of quinoline derivatives [9]. These bands arise from the hydrogen atoms attached to the aromatic carbon atoms of the quinoline ring system. The number and intensity of these absorptions provide information about the substitution pattern.

Quinoline Ring Vibrations

The quinoline ring system exhibits characteristic skeletal vibrations in multiple regions. Carbon-carbon stretching modes appear at 1600-1475 cm⁻¹, while carbon-nitrogen stretching of the quinoline nitrogen occurs around 1300-1250 cm⁻¹ [9]. Ring breathing modes and out-of-plane deformation vibrations provide additional structural confirmation in the fingerprint region below 1500 cm⁻¹.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitrile (C≡N)2240-2260StrongC≡N stretching
Aromatic C-H3050-3100MediumAromatic C-H stretching
Aromatic C=C1600-1475MediumRing skeletal vibrations
Carbon-Bromine600-700MediumC-Br stretching

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation pathways of 8-bromo-6-quinolineacetonitrile. The compound exhibits characteristic fragmentation patterns consistent with quinoline derivatives containing both bromine and nitrile functionalities [10] [11].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 247 [M]⁺ for the ⁷⁹Br isotope and at m/z 249 [M+2]⁺ for the ⁸¹Br isotope, displaying the characteristic 1:1 intensity ratio expected for monobrominated compounds [12]. This isotope pattern provides immediate confirmation of the presence of a single bromine atom in the molecule. The molecular ion typically shows moderate stability, consistent with aromatic compounds containing electron-withdrawing substituents.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the bromine radical (m/z 168, M-79), which is a characteristic reaction of brominated aromatic compounds [12]. This fragmentation produces a quinoline acetonitrile radical cation that can undergo further decomposition. The loss of hydrogen cyanide (27 mass units) from both the molecular ion and the debrominated fragment represents another major fragmentation route, consistent with the behavior of aromatic nitriles [13] [14].

Secondary Fragmentation Reactions

Secondary fragmentation involves the loss of the acetonitrile substituent (41 mass units) to generate quinoline-based fragments at m/z 206 and m/z 127 (after bromine loss) [10]. The quinoline ring system can undergo ring contraction reactions, producing smaller aromatic fragments. Base peak formation typically occurs through the most stable carbocation intermediates, often involving rearrangement processes that stabilize the positive charge through resonance.

Fragment Ionm/z ValueProposed StructureRelative Intensity
[M]⁺247/249Molecular ion20-40%
[M-Br]⁺168Quinoline acetonitrile60-80%
[M-HCN]⁺220/222Bromoquinoline methyl30-50%
[M-CH₂CN]⁺206/208Bromoquinoline40-60%

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

245.97926 g/mol

Monoisotopic Mass

245.97926 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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